2,3-dihydro-1H-isoindol-5-amine dihydrochloride
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Overview
Description
2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a chemical compound with the molecular formula C8H10N2.2ClH and a molecular weight of 207.1 g/mol . This compound is known for its unique structure, which includes an isoindoline nucleus. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-isoindol-5-amine dihydrochloride is RIPK1 , a key protein involved in the regulation of inflammation and cell death . This compound potently inhibits RIPK1, showing good kinase selectivity .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity. The binding affinity (KD) of this compound for RIPK1 is 0.004 μM, and it has an enzymatic IC50 value of 0.011 μM .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, this compound can protect cells from necroptosis .
Result of Action
The inhibition of RIPK1 by this compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-isoindol-5-amine dihydrochloride typically involves the reaction of an aromatic primary amine with a suitable precursor. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by reduction and cyclization to form the isoindoline scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-isoindol-5-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolines, N-oxides, and reduced isoindoline derivatives .
Scientific Research Applications
2,3-dihydro-1H-isoindol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-2-methyl-1H-isoindol-5-amine: This compound has a similar structure but includes a methyl group at the 2-position.
1H-isoindol-5-amine, 2,3-dihydro-2-methyl-: Another similar compound with a methyl group at the 2-position.
Uniqueness
2,3-dihydro-1H-isoindol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-4-10-5-7(6)3-8;;/h1-3,10H,4-5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRLGCJJBTTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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